molecular formula C10H13NO2 B2968925 N-methyl-N-phenylalanine CAS No. 214709-71-4

N-methyl-N-phenylalanine

Cat. No.: B2968925
CAS No.: 214709-71-4
M. Wt: 179.219
InChI Key: BEIMQZCXRUNTAS-UHFFFAOYSA-N
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Description

N-methyl-N-phenylalanine is a derivative of the amino acid phenylalanine, characterized by the presence of a methyl group attached to the nitrogen atom of the amino group. This modification imparts unique properties to the compound, making it of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methyl-N-phenylalanine can be synthesized through the reductive methylamination of phenylpyruvate. This process involves the use of engineered microorganisms such as Corynebacterium glutamicum, which has been metabolically engineered to overproduce phenylpyruvate. The reaction is catalyzed by a modified enzyme, Pseudomonas putida Δ-1-piperideine-2-carboxylate reductase, in the presence of monomethylamine .

Industrial Production Methods: Industrial production of this compound typically involves fermentative routes using engineered microorganisms. These methods are preferred due to their ability to produce the compound with high enantiopurity and yield, while avoiding the use of toxic reagents .

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: this compound can participate in substitution reactions, where the methyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

N-methyl-N-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

N-methyl-N-phenylalanine can be compared with other N-alkylated amino acids, such as N-methyl-L-alanine and N-methylantranilate. These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its phenyl group, which imparts distinct chemical and biological properties .

Comparison with Similar Compounds

  • N-methyl-L-alanine
  • N-methylantranilate
  • N-methyl-L-tyrosine

Properties

IUPAC Name

2-(N-methylanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(10(12)13)11(2)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIMQZCXRUNTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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